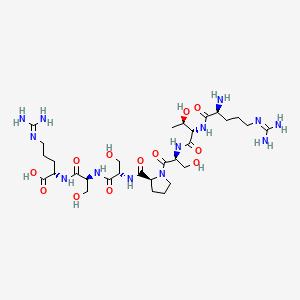

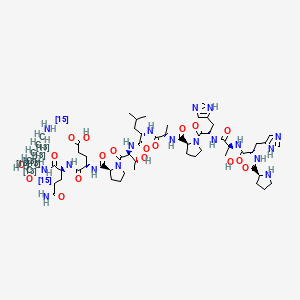

FAM-DEALA-Hyp-YIPD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

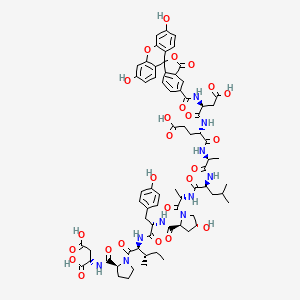

FAM-DEALA-Hyp-YIPD is a fluorescent peptide derived from hypoxia-inducible factor 1-alpha (HIF-1α). This compound is primarily used to evaluate the effect of von Hippel-Lindau (VHL) binding on degradation activity. It has an excitation maximum at 485 nm and an emission maximum at 535 nm, making it useful in fluorescence polarization displacement assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

FAM-DEALA-Hyp-YIPD is synthesized through solid-phase peptide synthesis (SPPS). The sequence of the peptide is Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp, with modifications at specific residues: Asp-1 is modified with 5-FAM (fluorescein), and Hyp-6 is hydroxyproline .

Industrial Production Methods

The industrial production of this compound involves automated peptide synthesizers, which allow for the precise addition of amino acids in the correct sequence. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Análisis De Reacciones Químicas

Types of Reactions

FAM-DEALA-Hyp-YIPD primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It is used to assess VHL binding in fluorescence polarization displacement assays .

Common Reagents and Conditions

The peptide is typically dissolved in phosphate-buffered saline (PBS) at a concentration of 1 mg/ml. The fluorescence polarization displacement assay involves the VHL protein complex, which includes elongin B and elongin C .

Major Products Formed

The primary product of interest is the fluorescent complex formed between this compound and the VHL protein complex. This interaction is used to study the binding kinetics and degradation activity of VHL .

Aplicaciones Científicas De Investigación

FAM-DEALA-Hyp-YIPD is widely used in scientific research to study the interaction between HIF-1α and VHL. This interaction is crucial for understanding the regulation of HIF-1α, which plays a significant role in cellular responses to hypoxia. The peptide is used in:

Chemistry: To study protein-protein interactions and binding kinetics.

Biology: To investigate the role of HIF-1α in cellular hypoxia responses.

Medicine: To explore potential therapeutic targets for diseases related to hypoxia, such as cancer and chronic anemia.

Industry: In the development of assays for drug discovery and development

Mecanismo De Acción

FAM-DEALA-Hyp-YIPD exerts its effects by binding to the VHL protein complex. This binding is measured using fluorescence polarization displacement assays. The peptide mimics the binding mode of HIF-1α, allowing researchers to study the interaction between HIF-1α and VHL. This interaction is crucial for the degradation of HIF-1α under normoxic conditions .

Comparación Con Compuestos Similares

Similar Compounds

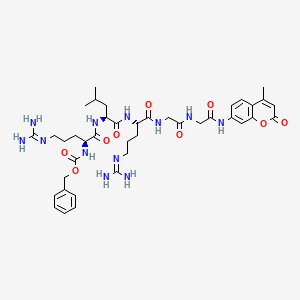

DEALA-Hyp-YIPD: A non-fluorescent version of the peptide.

FAM-DEALA-Hyp-YIPMDDDFQLRSF: A longer version of the peptide with additional amino acids

Uniqueness

FAM-DEALA-Hyp-YIPD is unique due to its fluorescent properties, which make it particularly useful in fluorescence polarization displacement assays. Its ability to mimic the binding mode of HIF-1α allows for detailed studies of the VHL-HIF-1α interaction, which is not possible with non-fluorescent peptides .

Propiedades

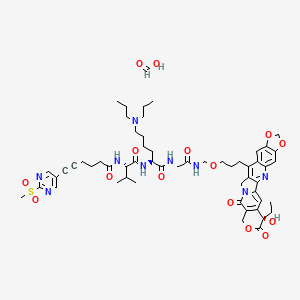

Fórmula molecular |

C71H84N10O25 |

|---|---|

Peso molecular |

1477.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |

InChI |

InChI=1S/C71H84N10O25/c1-7-33(4)58(68(101)80-22-8-9-51(80)65(98)78-50(69(102)103)30-57(90)91)79-64(97)48(24-36-10-13-38(82)14-11-36)77-66(99)52-26-41(85)31-81(52)67(100)35(6)73-62(95)47(23-32(2)3)75-59(92)34(5)72-61(94)46(20-21-55(86)87)74-63(96)49(29-56(88)89)76-60(93)37-12-17-43-42(25-37)70(104)106-71(43)44-18-15-39(83)27-53(44)105-54-28-40(84)16-19-45(54)71/h10-19,25,27-28,32-35,41,46-52,58,82-85H,7-9,20-24,26,29-31H2,1-6H3,(H,72,94)(H,73,95)(H,74,96)(H,75,92)(H,76,93)(H,77,99)(H,78,98)(H,79,97)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t33-,34-,35-,41+,46-,47-,48-,49-,50-,51-,52-,58-/m0/s1 |

Clave InChI |

HZSHAEZSTDCNEY-LNDUXEJGSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |

SMILES canónico |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)

![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)